An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4H-octafluorobutane
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4H-octafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4H-octafluorobutane, also known by its IUPAC name 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane, is a halogenated hydrocarbon with significant potential in various fields of chemical research and development. Its unique structure, featuring a high degree of fluorination and a terminal chlorine atom, imparts a specific set of physicochemical properties that make it a subject of interest. This document provides a comprehensive overview of the known chemical and physical properties of 1-Chloro-4H-octafluorobutane, intended to serve as a technical resource for professionals in research and drug development.
Chemical Identity and Structure
1-Chloro-4H-octafluorobutane is a four-carbon chain alkane where eight hydrogen atoms have been substituted by fluorine atoms and one terminal hydrogen is replaced by a chlorine atom. This high degree of halogenation is central to its chemical behavior.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane |
| CAS Number | 423-31-4[1] |
| Molecular Formula | C4HClF8[1] |
| Synonyms | HCFC 328lcc, 1-Hydro-4-chlorooctafluorobutane |
Physicochemical Properties
The physical properties of 1-Chloro-4H-octafluorobutane are dictated by its molecular structure and the strong electronegativity of the fluorine atoms. The available experimental and computed data are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 236.49 g/mol | PubChem[2] |
| Boiling Point | 50 °C | ChemicalBook |
| Density | 1.607 g/cm³ | ChemicalBook |
| Refractive Index | Data not available | N/A |
| XLogP3-AA | 3.8 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[2] |
| Rotatable Bond Count | 3 | PubChem (Computed)[2] |
| Exact Mass | 235.9639030 Da | PubChem (Computed)[2] |
| Monoisotopic Mass | 235.9639030 Da | PubChem (Computed)[2] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[2] |
| Heavy Atom Count | 13 | PubChem (Computed)[2] |
| Complexity | 187 | PubChem (Computed)[2] |
Synthesis
A detailed, publicly available experimental protocol for the synthesis of 1-Chloro-4H-octafluorobutane is not readily found in the surveyed literature. However, a plausible and common industrial method for producing compounds of this nature is through the telomerization of tetrafluoroethylene (TFE) with a telogen , in this case, a chlorine-containing compound.
General Synthetic Approach: Telomerization
Telomerization is a radical chain reaction where a telogen (XY) reacts with an excess of a taxogen (M, in this case, TFE) to form a series of adducts, known as telomers. The general equation for this process is:
n(M) + XY → X(M)n-Y
For the synthesis of 1-Chloro-4H-octafluorobutane, a likely telogen would be a source of chlorine and a hydrogen or another functional group that can be subsequently converted. A potential pathway involves the addition of a chlorofluoromethane to tetrafluoroethylene under radical initiation conditions.
Chemical Reactivity
The reactivity of 1-Chloro-4H-octafluorobutane is largely influenced by the presence of the C-Cl bond and the highly fluorinated carbon chain.
Nucleophilic Substitution
The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom. This makes the molecule susceptible to nucleophilic substitution reactions, where a nucleophile can displace the chloride ion. However, the high degree of fluorination along the carbon chain can sterically hinder the approach of the nucleophile and may also influence the stability of the transition state. The reactivity is expected to be lower than that of non-fluorinated chloroalkanes.
Thermal Decomposition
Highly fluorinated hydrocarbons are known for their thermal stability. However, at elevated temperatures, decomposition can occur. The C-C and C-Cl bonds are the most likely to break. Thermal decomposition in the presence of oxygen can lead to the formation of smaller fluorinated compounds, hydrogen fluoride (HF), and carbon dioxide (CO₂). In the absence of oxygen, a variety of perfluorinated and chlorofluorinated alkanes and alkenes may be formed.
Safety and Handling
Based on the available GHS hazard statements, 1-Chloro-4H-octafluorobutane should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Table 3: GHS Hazard Information
| Hazard Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Spectroscopic Data
While detailed spectroscopic data is not widely published, 19F NMR is a key analytical technique for the characterization of this compound, given the presence of eight fluorine atoms in four distinct chemical environments.
Conclusion
1-Chloro-4H-octafluorobutane is a highly fluorinated chemical with distinct physical and chemical properties. While some experimental data on its physical properties are available, further research is needed to fully characterize its reactivity and to develop detailed synthetic protocols. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related compounds.
